N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a naphthalene ring, and an acetohydrazide moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine moiety have been reported to inhibit cdk2 , a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
They are believed to interact with their targets, inhibiting their function and leading to alterations in cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential inhibition of CDK2 . This could lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely to be a significant inhibition of cell growth. Compounds with similar structures have shown superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by the reaction with formamide to construct the pyrazolo[3,4-d]pyrimidine core . The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with naphthalen-1-ylacetohydrazide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have been studied for their biological activities.
Naphthalene derivatives: Compounds containing the naphthalene ring are known for their diverse chemical properties and applications.
Uniqueness
N’-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of the pyrazolo[3,4-d]pyrimidine core and the naphthalene ring, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O/c1-16-9-11-19(12-10-16)30-24-21(14-27-30)23(25-15-26-24)29-28-22(31)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,14-15H,13H2,1H3,(H,28,31)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDPPSZQDRFMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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